4-Formylbenzoyl chloride

Beschreibung

Structural Characteristics and Dual Functionality

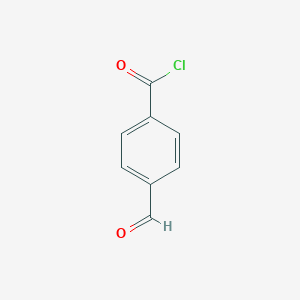

The structure of 4-Formylbenzoyl chloride is characterized by a benzene (B151609) ring substituted with an acyl chloride group (-COCl) and a formyl (aldehyde) group (-CHO) at the para position (position 4). nih.govsigmaaldrich.com This arrangement imparts dual reactivity to the molecule.

The acyl chloride group is a highly reactive derivative of a carboxylic acid. Its carbonyl carbon is very electrophilic, making it susceptible to nucleophilic acyl substitution. This allows it to react readily with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thioesters.

The aldehyde group provides a second site for chemical modification. It can participate in a variety of condensation reactions, most notably with primary amines to form imines (also known as Schiff bases), or with hydrazines to yield hydrazones. uokerbala.edu.iq The presence of these two distinct functional groups on the same molecule allows for stepwise or orthogonal chemical strategies, where one group can be reacted selectively while the other remains available for subsequent transformations.

Table 1: Physicochemical Properties of this compound Below is an interactive table detailing the key properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 16173-52-7 | nih.govguidechem.com |

| Molecular Formula | C₈H₅ClO₂ | nih.gov |

| Molecular Weight | 168.58 g/mol | nih.gov |

| Melting Point | 47-49 °C | guidechem.com |

| Boiling Point | 282.57 °C at 760 mmHg | guidechem.com |

| Density | 1.322 g/cm³ | guidechem.com |

| InChI Key | FYDIVWLLJXNXCE-UHFFFAOYSA-N | sigmaaldrich.com |

Users can sort the table by clicking on the column headers.

Significance as a Versatile Synthetic Intermediate

The dual functionality of this compound makes it a highly versatile building block in organic synthesis. Its ability to undergo different types of reactions at its two distinct functional sites is a key reason for its widespread use. Researchers can exploit this property to construct complex molecules with a high degree of control.

For instance, the acyl chloride can first be reacted with an amine to form a stable amide bond. Subsequently, the aldehyde group can be used as a handle for further functionalization, such as forming an imine linkage or undergoing oxidation or reduction. This stepwise reactivity is crucial in the multi-step synthesis of pharmaceuticals and other fine chemicals. guidechem.com The compound serves as an important precursor in the production of agrochemicals and various organic derivatives, including esters and amides. guidechem.com

Scope of Academic Research in Synthetic and Applied Chemistry

The unique properties of this compound have led to its application in diverse areas of chemical research, particularly in materials science and medicinal chemistry.

Polymer Chemistry: The compound is utilized in the creation of functionalized polymers. It can be incorporated into polymer backbones or used as a modifying agent to introduce aldehyde functionalities. For example, it has been used to modify carboxymethylchitosan, a derivative of the natural polymer chitosan (B1678972). researchgate.net In this application, the acyl chloride reacts with the polymer, and the appended aldehyde group is then used to attach other molecules, such as drugs, for potential delivery systems. researchgate.net Furthermore, it is a key reagent in the synthesis of organosilicon polymers designed for applications like sunscreen formulations. google.com

Porous Materials: In the field of materials science, this compound serves as a linker or precursor in the synthesis of highly porous crystalline materials. These include Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). vulcanchem.comnih.gov The aldehyde and a derivative of the acyl chloride group can act as the connecting points that self-assemble with metal nodes or other organic linkers to form extended, porous networks. These materials are investigated for applications in gas storage, separation, and catalysis.

Synthesis of Bioactive Molecules: The aldehyde functionality is particularly useful for synthesizing Schiff bases through condensation with primary amines. uokerbala.edu.iqpramanaresearch.org Schiff bases and their metal complexes are a class of compounds with a wide range of biological activities and are studied for potential pharmacological applications. ajchem-a.comtsijournals.com Research has also explored the synthesis of various heterocyclic compounds and N-arylamides derived from 3-formylbenzoyl chloride, a structural isomer, which have shown antiproliferative activity against cancer cell lines.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-formylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDIVWLLJXNXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497638 | |

| Record name | 4-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16173-52-7 | |

| Record name | 4-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Formylbenzoyl Chloride

Established Laboratory Synthesis Routes

The synthesis of 4-formylbenzoyl chloride, a vital bifunctional molecule in organic synthesis, is predominantly achieved through the conversion of 4-formylbenzoic acid. Two well-established laboratory methods involve the use of thionyl chloride and oxalyl chloride as chlorinating agents.

A common and effective method for preparing this compound is the reaction of 4-formylbenzoic acid with thionyl chloride (SOCl₂). This reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

The reaction is typically carried out under reflux conditions. Anhydrous solvents are crucial to prevent the hydrolysis of the highly reactive acid chloride product. Toluene (B28343) is a frequently used solvent, with the reaction often conducted at its reflux temperature of around 110°C for an extended period, such as 24 hours, to ensure complete conversion. In some procedures, thionyl chloride itself can be used in excess, acting as both the reagent and the solvent. researchgate.net The choice of solvent can influence the reaction rate and the ease of product isolation. While toluene is common, other inert solvents like dichloromethane (B109758) can also be employed.

| Parameter | Condition | Source |

| Reactants | 4-Formylbenzoic acid, Thionyl chloride | rsc.org |

| Solvent | Toluene (anhydrous) | rsc.org |

| Temperature | Reflux (~110°C) | |

| Reaction Time | ~24 hours |

To maximize the yield and minimize side reactions, the stoichiometry of the reactants is a critical parameter. An excess of thionyl chloride is generally used to drive the reaction to completion. A common molar ratio is 1.5 to 2 equivalents of thionyl chloride to 1 equivalent of 4-formylbenzoic acid. rsc.org Maintaining a moisture-free environment is paramount, as any water present will react with both thionyl chloride and the this compound product, reducing the yield. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) to determine when the starting material has been fully consumed. rsc.org

| Reactant | Stoichiometric Ratio (equivalents) | Source |

| 4-Formylbenzoic acid | 1 | rsc.org |

| Thionyl chloride | 1.5 - 2.0 | rsc.org |

The reaction between 4-formylbenzoic acid and thionyl chloride generates gaseous byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl). These are typically removed from the reaction mixture as they are formed, often by conducting the reaction in a well-ventilated fume hood or by using a gas absorption unit. rsc.org After the reaction is complete, the excess thionyl chloride must be removed. This is often achieved by distillation, sometimes under reduced pressure. orgsyn.orggoogle.com To ensure all traces of thionyl chloride are removed, the crude product can be washed with the reaction solvent (e.g., toluene) and then dried under vacuum. orgsyn.org This purification strategy is crucial for obtaining a high-purity product, with yields of up to 97% being reported under optimized conditions.

An alternative and often milder method for the synthesis of this compound involves the use of oxalyl chloride ((COCl)₂) as the chlorinating agent. commonorganicchemistry.com This reagent is known for producing cleaner reactions with byproducts that are entirely gaseous (CO, CO₂, and HCl), simplifying purification. columbia.edu

The reaction between a carboxylic acid and oxalyl chloride can be slow. columbia.edu However, the addition of a catalytic amount of N,N-dimethylformamide (DMF) significantly accelerates the reaction rate. commonorganicchemistry.comcolumbia.edu The DMF acts as a catalyst by first reacting with oxalyl chloride to form a Vilsmeier reagent, an electrophilic species that then reacts more rapidly with the carboxylic acid. researchgate.netorgsyn.org This catalytic approach allows the reaction to proceed efficiently at or below room temperature, often in a solvent like dichloromethane or tetrahydrofuran. commonorganicchemistry.comlookchem.com The use of catalytic DMF can reduce the reaction time from hours to minutes. columbia.edu

| Parameter | Condition | Source |

| Reactants | 4-Formylbenzoic acid, Oxalyl chloride | lookchem.com |

| Catalyst | N,N-Dimethylformamide (catalytic amount) | lookchem.comorgsyn.org |

| Solvent | Tetrahydrofuran or Dichloromethane | commonorganicchemistry.comlookchem.com |

| Temperature | 20°C (room temperature) | lookchem.com |

Synthesis via 4-Formylbenzoic Acid and Oxalyl Chloride

Temperature Control and Reaction Duration

Temperature and reaction time are pivotal parameters in the synthesis of this compound, directly influencing reaction rate, product yield, and the formation of impurities. One common laboratory method involves the reaction of p-formylbenzoic acid with thionyl chloride in a solvent like toluene. This reaction is typically conducted at reflux temperature to ensure the completion of the reaction, which is monitored by techniques such as Thin-Layer Chromatography (TLC) rsc.org.

Alternatively, when using reagents like oxalyl chloride for the synthesis of similar benzoyl chloride derivatives, maintaining ambient temperatures between 20–25°C is considered optimal. orgsyn.org Higher temperatures can promote the formation of by-products, such as ketones, while lower temperatures may lead to an incomplete reaction within a practical timeframe. orgsyn.org The duration of the reaction is also a critical factor; extended reaction times can sometimes lead to the loss of product through side reactions, such as the reaction of the newly formed acid chloride with the starting material to form undesired by-products. orgsyn.org

| Parameter | Condition 1 | Condition 2 | Rationale |

| Chlorinating Agent | Thionyl chloride | Oxalyl chloride | Different reactivity and reaction conditions. |

| Temperature | Reflux | 20–25°C | To ensure reaction completion rsc.org. |

| Duration | Monitored until starting material disappears (TLC) rsc.org | Typically 30-60 minutes for reactant addition orgsyn.org | To maximize conversion while minimizing by-product formation. |

Isolation and Yield Optimization

The isolation of this compound from the reaction mixture requires careful procedures to obtain a pure product. A straightforward method involves the removal of the solvent and any excess chlorinating agent under reduced pressure, which can yield the product as a white solid. rsc.org One documented procedure using this approach reports a yield of 84% rsc.org.

For syntheses using oxalyl chloride, a more complex workup may be necessary. This can involve dissolving the residue in a solvent like ether, followed by washing with a cold, dilute potassium hydroxide (B78521) solution and then water to remove acidic impurities. orgsyn.org After drying the organic layer, the final product is obtained by distillation. orgsyn.org

Several strategies can be employed to optimize the yield. The use of excess chlorinating agent, such as oxalyl chloride, helps to ensure the complete conversion of the starting carboxylic acid. orgsyn.org Furthermore, the slow, dropwise addition of a dilute solution of the starting material to the chlorinating agent can minimize the formation of by-products, such as the corresponding benzophenone (B1666685) derivative. orgsyn.org

| Isolation Method | Steps | Reported Yield |

| Evaporation | 1. Reaction completion. 2. Evaporation of solvent under reduced pressure. | 84% rsc.org |

| Extraction and Distillation | 1. Dissolution in ether. 2. Washing with cold 5% KOH. 3. Washing with cold water. 4. Drying over anhydrous sodium sulfate. 5. Filtration and solvent removal. 6. Distillation. | 55% orgsyn.org |

Industrial Scale-Up Considerations and Process Intensification

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to safety, cost-effectiveness, and process control. Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key consideration. This often involves the use of advanced reactor technologies.

Application of Automated Reactors

Automated laboratory reactors (ALRs) are instrumental in the development and optimization of chemical processes for industrial scale-up. mt.com These systems allow for precise, unattended control over critical parameters such as temperature, pressure, pH, and reagent addition rates. mt.com By replacing traditional round-bottom flasks, ALRs enhance the safety and reproducibility of the synthesis. mt.com

In the context of this compound synthesis, an automated reactor could be programmed to control the reflux temperature precisely and to manage the addition of reagents, minimizing human error and improving batch-to-batch consistency. mdpi.com Furthermore, the integration of in-situ analytical tools, such as FTIR spectroscopy, allows for real-time monitoring of the reaction, providing valuable data on reaction kinetics, conversion, and intermediate formation. mt.com This data is crucial for optimizing the process for large-scale production, ensuring both efficiency and product quality. mt.com

Continuous Flow Synthesis Systems

Continuous flow chemistry has emerged as a powerful tool for process intensification, offering significant advantages over traditional batch processing, especially for industrial applications. beilstein-journals.org Flow chemistry systems provide superior heat and mass transfer, which allows for better temperature control and mixing, leading to improved selectivity and yields. beilstein-journals.org

For the synthesis of this compound, a continuous flow system could involve pumping a solution of 4-formylbenzoic acid and a chlorinating agent through a heated tube reactor. researchgate.net The small dimensions of the reactor allow for rapid heating to the optimal reaction temperature and efficient mixing, which can significantly reduce reaction times compared to batch reactors. researchgate.net The use of a series of continuous stirred-tank reactors (CSTRs) can also be an effective strategy, facilitating the removal of gaseous byproducts and allowing for precise control over residence time. mdpi.com This approach not only enhances safety by minimizing the volume of hazardous materials at any given time but also allows for the automated and scalable production of the final product. mdpi.comspringernature.com

Chemical Reactivity and Mechanistic Investigations of 4 Formylbenzoyl Chloride

Reaction Pathways Involving the Acyl Chloride Moietybenchchem.com

The acyl chloride group is a highly reactive functional group, primarily undergoing nucleophilic acyl substitution reactions. wikipedia.org The carbon atom of the carbonyl group is electrophilic and readily attacked by nucleophiles. This reactivity is central to the synthetic utility of 4-formylbenzoyl chloride.

Nucleophilic Acyl Substitution Reactionsbenchchem.com

Nucleophilic acyl substitution is a key reaction type for acyl chlorides. masterorganicchemistry.comlibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate then collapses, expelling the chloride ion as a leaving group and forming a new carbonyl compound. libretexts.org

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted benzamides. chemguide.co.uk This reaction is a type of condensation reaction and proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com A lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed. analis.com.mycommonorganicchemistry.com

For example, the reaction of this compound with 2-amino-4,6-dimethylpyridine (B145770) in the presence of triethylamine in anhydrous dichloromethane (B109758) produces N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide. analis.com.my Similarly, it has been used in the modification of carboxymethylchitosan, where it reacts with the amine groups of the polymer in the presence of triethylamine as an HCl acceptor. researchgate.net

Table 1: Examples of Amide Formation from this compound

| Amine Reactant | Product | Reference |

| 2-amino-4,6-dimethylpyridine | N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide | analis.com.my |

| Carboxymethylchitosan | 4-formylbenzoyl-grafted carboxymethylchitosan | researchgate.net |

| 2-thiazolamine | 4-formyl-N-(2-thiazolyl)benzamide | vulcanchem.com |

The reaction of this compound with alcohols results in the formation of esters. savemyexams.com This esterification reaction is another example of nucleophilic acyl substitution. pearson.com The alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. libretexts.org While the reaction can proceed without a catalyst, it is often carried out in the presence of a base like pyridine to scavenge the HCl produced. savemyexams.com

A specific application involves the synthesis of 4-bromobenzyl 4-formylbenzoate, which is prepared by reacting this compound with 4-bromobenzyl alcohol. vulcanchem.com Research has also shown that iron(III) chloride (FeCl3) can act as a heterogeneous catalyst for the esterification of acid chlorides with alcohols under solvent-free conditions at room temperature, offering a more environmentally friendly approach. tudelft.nl

Table 2: Esterification of this compound

| Alcohol Reactant | Product | Catalyst/Conditions | Reference |

| 4-bromobenzyl alcohol | 4-bromobenzyl 4-formylbenzoate | Not specified | vulcanchem.com |

| Various alcohols | Corresponding esters | FeCl3, solvent-free, room temperature | tudelft.nl |

Thioesters can be synthesized by the reaction of this compound with thiols. This reaction is analogous to the formation of esters, with the thiol acting as the nucleophile. wikipedia.org One common method involves reacting the acyl chloride with an alkali metal salt of a thiol. wikipedia.org Alternatively, direct reaction with a thiol can be catalyzed. tudelft.nl

Studies have demonstrated the use of FeCl3 as an effective catalyst for the formation of thioesters from acid chlorides and thiols under solvent-free conditions, achieving high yields. tudelft.nl This method is considered a green chemistry approach due to the mild reaction conditions and lack of solvent. tudelft.nl

Hydrolysis Reactions and Byproduct Formationbenchchem.com

In the presence of water, this compound undergoes hydrolysis to form 4-formylbenzoic acid and hydrogen chloride (HCl). biologyinsights.com This reaction is a nucleophilic acyl substitution where water acts as the nucleophile. biologyinsights.com The reaction is typically rapid and exothermic. biologyinsights.com

The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. biologyinsights.com The presence of a base can accelerate the hydrolysis by neutralizing the HCl byproduct, shifting the equilibrium towards the products. biologyinsights.com Careful handling and storage in a moisture-free environment are necessary to prevent unintentional hydrolysis.

Reactions Involving the Formyl Groupbenchchem.com

The formyl (aldehyde) group of this compound offers another site for chemical modification. This group can undergo reactions typical of aldehydes, such as condensation reactions. For instance, it can react with compounds containing active hydrogen atoms, like hydrazines and hydroxylamines, to form hydrazones and oximes, respectively.

The dual reactivity of this compound, possessing both an acyl chloride and a formyl group, makes it a versatile building block in the synthesis of more complex molecules, including heterocycles and functionalized polymers.

Condensation Reactions with Active Hydrogen Compounds

This compound is a bifunctional molecule, possessing both a highly reactive acyl chloride group and an aldehyde functionality. The aldehyde group readily participates in condensation reactions with compounds containing an active hydrogen atom, typically those with a nucleophilic nitrogen atom. These reactions proceed via nucleophilic addition to the aldehyde's carbonyl carbon, followed by an elimination of water to form a new carbon-nitrogen double bond. soeagra.com

The reaction of the aldehyde group in this compound with hydrazines (or their derivatives) is a characteristic condensation reaction that yields hydrazones. guidechem.com This transformation is significant for creating more complex molecular architectures and is a foundational reaction in the synthesis of various heterocyclic compounds. beilstein-journals.org

The mechanism begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon of the aldehyde. soeagra.com This step is often catalyzed by acid and leads to the formation of a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer and elimination of a water molecule result in the formation of the stable hydrazone product, characterized by the R₂C=N-NHR' functional group. soeagra.com While the acyl chloride group is also highly reactive, reaction conditions can often be controlled to favor condensation at the aldehyde site. For example, using hydrazine derivatives in the presence of a mild acid catalyst typically directs the reaction towards the aldehyde.

A general scheme for this reaction is as follows:

Reactant 1: this compound

Reactant 2: Hydrazine (or substituted hydrazine)

Product: 4-(Hydrazonomethyl)benzoyl chloride (or substituted hydrazone derivative)

This reaction is utilized in various synthetic pathways, for instance, in the preparation of N,N'-diacylhydrazines, which have been investigated for their biological activities. google.com

Analogous to the reaction with hydrazines, this compound reacts with hydroxylamines to form oximes. Oximes, which contain the R₂C=N-OH functionality, are important intermediates in organic synthesis, notably in the Beckmann rearrangement and for the synthesis of various nitrogen-containing heterocycles. researchgate.netscribd.com

The mechanism for oxime formation mirrors that of hydrazone synthesis. The nitrogen atom of hydroxylamine (B1172632) acts as the nucleophile, attacking the aldehyde's carbonyl carbon. scribd.com This is followed by the elimination of water from the resulting intermediate to afford the oxime. The reaction is typically performed under mild conditions, often with a base or acid catalyst to facilitate the process.

| Reaction Type | Reactant | Product Class | Key Functional Group Formed |

| Hydrazone Formation | Hydrazine (R-NHNH₂) | Hydrazone | >C=N-NHR |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | >C=N-OH |

Further Chemical Transformations of the Aldehyde Functionality

The aldehyde group of this compound serves as a versatile handle for a variety of chemical transformations beyond simple condensation reactions. Its reactivity allows for its incorporation into a wide range of molecular structures and materials.

One significant transformation is the formation of imines, or Schiff bases, through reaction with primary amines. analis.com.my This condensation reaction is fundamental in the synthesis of diverse organic compounds and has been employed in the preparation of complex molecules where the imine bond serves as a critical linkage. analis.com.myresearchgate.net For example, studies have detailed the reaction of this compound with aminopyridines to yield the corresponding N-(pyridin-2-yl)-4-formylbenzamide, which can subsequently form an imine. analis.com.my

Furthermore, the aldehyde functionality makes this compound a valuable reagent in the synthesis of functionalized polymers and heterocyclic systems. The aldehyde can act as a precursor for cross-coupling reactions or as a point of attachment for other molecules, enabling the creation of advanced materials with tailored properties.

Electrophilicity and Reactivity Profiles

The chemical behavior of this compound is dominated by the high electrophilicity of its two carbonyl carbons—one in the acyl chloride group and the other in the aldehyde group. The acyl chloride moiety is particularly reactive due to the strong electron-withdrawing effect of the chlorine atom, making the attached carbonyl carbon a prime target for nucleophilic attack. libretexts.org

The primary reaction pathway for the acyl chloride group is nucleophilic acyl substitution. libretexts.org This mechanism is a two-step process involving addition and subsequent elimination.

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (e.g., an alcohol, amine, or water) on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. libretexts.org

This sequence results in the substitution of the chlorine atom with the incoming nucleophile, yielding products such as esters (from alcohols), amides (from amines), or the corresponding carboxylic acid (from hydrolysis). The high reactivity of acid chlorides compared to other carboxylic acid derivatives (like esters or amides) is attributed to the excellent leaving group ability of the chloride ion and the significant polarization of the C-Cl bond. libretexts.org

The reactivity of benzoyl chloride derivatives is governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring. beilstein-journals.orgtesisenred.net

Electronic Factors: The rate of nucleophilic attack is highly sensitive to the electronic nature of the substituent at the para-position.

Electron-Withdrawing Groups (EWGs): Substituents like the formyl (-CHO) group in this compound, or nitro (-NO₂) and trichloromethyl (-CCl₃) groups, increase the electrophilicity of the carbonyl carbon. They pull electron density away from the reaction center, making it more positive and thus more susceptible to attack by nucleophiles. This accelerates the rate of nucleophilic acyl substitution. libretexts.org

Electron-Donating Groups (EDGs): Conversely, groups like alkyl (-R) or alkoxy (-OR) donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon and slows down the reaction rate.

The table below compares the electronic influence of different para-substituents on the reactivity of benzoyl chloride.

| Substituent (at para-position) | Compound Name | Electronic Effect | Predicted Effect on Reactivity |

| -CHO | This compound | Strong Electron-Withdrawing | Increases Reactivity |

| -NO₂ | 4-Nitrobenzoyl chloride | Strong Electron-Withdrawing | Increases Reactivity |

| -Br | 4-Bromobenzoyl chloride | Weak Electron-Withdrawing (Inductive) | Slightly Increases Reactivity |

| -C₅H₁₁ | 4-Pentylbenzoyl chloride | Weak Electron-Donating | Decreases Reactivity |

Steric Factors: The accessibility of the carbonyl carbon to the incoming nucleophile is also a critical factor. beilstein-journals.org

Bulky substituents on the aromatic ring, particularly in the ortho positions, can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate.

Similarly, the size of the nucleophile itself plays a role; larger, more sterically demanding nucleophiles will react more slowly than smaller ones, all else being equal. beilstein-journals.org

In the case of this compound, the para-substituent does not introduce significant steric hindrance to the acyl chloride group, allowing electronic factors to be the dominant influence on its reactivity profile. researchgate.net

Comparative Analysis with Structurally Related Benzoyl Chlorides

The reactivity of the acyl chloride group in substituted benzoyl chlorides is critically dependent on the nature of the substituent on the aromatic ring. The rate-determining step in many of their reactions, such as nucleophilic substitution, is the attack of a nucleophile on the electrophilic carbonyl carbon. stackexchange.com Consequently, the electrophilicity of this carbon atom dictates the reaction's speed. stackexchange.com

Electron-withdrawing groups, like the nitro group (-NO₂) or the formyl group (-CHO) in this compound, enhance the electrophilicity of the carbonyl carbon. stackexchange.comacs.org This is due to the -M (negative mesomeric) and -I (negative inductive) effects, which pull electron density away from the reaction center, making it more susceptible to nucleophilic attack. stackexchange.com Conversely, electron-donating groups, such as alkoxy (-OCH₃) or alkyl groups, decrease the electrophilicity of the carbonyl carbon through +M (positive mesomeric) or +I (positive inductive) effects, thus reducing the rate of nucleophilic substitution. stackexchange.comacs.org

Kinetic studies on the solvolysis of various benzoyl chlorides have shown that those with electron-donating groups tend to react through a dissociative (Sₙ1-like) mechanism, forming an acylium ion intermediate. acs.org In contrast, benzoyl chlorides with electron-withdrawing groups, like this compound, favor an associative (Sₙ2-like) mechanism that proceeds through a tetrahedral intermediate. acs.org

The stability of these compounds is also a key consideration. This compound, for instance, is highly sensitive to moisture and requires anhydrous storage conditions to prevent hydrolysis back to 4-formylbenzoic acid. This high reactivity is a common feature of many acyl chlorides but is modulated by the ring's substituents. nih.govwikipedia.org

A comparative overview of different substituted benzoyl chlorides is presented below:

| Compound | Substituent (para) | Reactivity Profile | Stability Notes |

| This compound | -CHO | High: Enhanced electrophilicity due to the electron-withdrawing formyl group. | Sensitive to moisture; requires anhydrous storage. |

| 4-Nitrobenzoyl Chloride | -NO₂ | Very High: The nitro group is a strong electron-withdrawing group, significantly increasing reactivity towards nucleophiles. stackexchange.com | Also sensitive to moisture and hydrolysis. |

| 4-Fluorobenzoyl Chloride | -F | Moderate: The electron-withdrawing fluorine atom enhances the acyl chloride's reactivity. | Generally stable when stored under inert atmospheres. |

| 4-Bromobenzoyl Chloride | -Br | Moderate: Bromine acts as an electron-withdrawing group and a good leaving group. | Can be light-sensitive and is corrosive. |

| Benzoyl Chloride | -H | Baseline: Serves as the reference compound for substitution effects. wikipedia.org | Fumes in air and reacts with water. nih.govwikipedia.org |

| 4-Pentylbenzoyl Chloride | -C₅H₁₁ | Low: The alkyl chain is electron-donating, which reduces the electrophilicity of the carbonyl carbon. | Hydrolyzes more slowly than halogenated or nitro-substituted analogs. |

| 4-Methoxybenzoyl Chloride (Anisoyl chloride) | -OCH₃ | Low: The methoxy (B1213986) group is strongly electron-donating via the +M effect, which reduces reactivity towards nucleophiles. acs.org | Generally stable but will hydrolyze in the presence of water. |

This table was generated using interactive features and is based on data from the text.

The most distinguishing characteristic of this compound, when compared to other substituted benzoyl chlorides, is its dual functionality. It possesses two distinct reactive sites: the highly electrophilic acyl chloride group and the aldehyde (formyl) group. This combination makes it a uniquely versatile building block in organic synthesis, setting it apart from mono-functional analogues like benzoyl chloride, 4-chlorobenzoyl chloride, or 4-nitrobenzoyl chloride, which only possess the acyl chloride functionality. wikipedia.org

The two functional groups in this compound exhibit orthogonal reactivity, meaning one group can react selectively without affecting the other under appropriate conditions.

Acyl Chloride Reactivity : The primary reactivity of the benzoyl chloride moiety involves nucleophilic acyl substitution. It readily reacts with a wide range of nucleophiles, such as alcohols to form esters, amines to form amides, and water to hydrolyze into the corresponding carboxylic acid (4-formylbenzoic acid). wikipedia.org This is the characteristic reaction of all benzoyl chlorides.

Aldehyde Reactivity : The formyl group provides a second site for chemical transformations. It can participate in condensation reactions with compounds containing active hydrogen atoms. For example, it reacts with hydrazines to form hydrazones and with hydroxylamines to yield oximes. The aldehyde can also undergo reactions like reductive amination or oxidation to a carboxylic acid group.

This dual nature allows for multi-step, one-pot syntheses and the creation of complex, heterobifunctional molecules. For example, the acyl chloride can first be used to link the molecule to a polymer or biomolecule via an ester or amide bond, and the aldehyde group can then be used for subsequent conjugation or modification, such as forming an imine linkage. This contrasts sharply with mono-functional analogues, where only one type of linkage (e.g., amide or ester) can be formed.

Applications of 4 Formylbenzoyl Chloride in Organic Synthesis

Synthesis of Complex Organic Molecules

The orthogonal reactivity of the acyl chloride and aldehyde groups in 4-formylbenzoyl chloride allows chemists to employ multi-step, one-pot syntheses to create complex, heterobifunctional molecules. The acyl chloride can be used to link the molecule to a substrate via a stable ester or amide bond, while the aldehyde group remains available for subsequent conjugation or modification, such as forming an imine linkage.

Preparation of Pharmaceutical Intermediates

In medicinal chemistry and pharmaceutical development, this compound serves as a key intermediate for the synthesis of bioactive molecules. Its structure is incorporated into novel compounds designed for pharmacological applications. The aldehyde group is particularly useful for synthesizing Schiff bases through condensation with primary amines. Schiff bases and their metal complexes are a class of compounds studied for a wide range of potential therapeutic activities.

The general utility of benzoyl chloride derivatives in pharmaceutical synthesis is well-established. For instance, various substituted benzoyl chlorides are crucial intermediates in the production of important drugs. While specific commercial drug syntheses directly citing this compound are proprietary, its application follows established synthetic routes where a bifunctional linker is required. Its structure allows for its incorporation into larger molecules, acting as a scaffold to which other functional components of an active pharmaceutical ingredient (API) can be attached.

Table 1: Role in Pharmaceutical Intermediate Synthesis

| Feature of this compound | Synthetic Application in Pharmaceuticals | Resulting Moiety |

|---|---|---|

| Acyl Chloride Group | Forms stable amide or ester bonds with amines or alcohols on a target molecule. | Amide or Ester Linkage |

| Aldehyde Group | Reacts with primary amines to form Schiff bases (imines). | Imine (Schiff Base) |

Synthesis of Agrochemical Compounds

Similar to its role in pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals, such as pesticides and herbicides. The development of new agrochemical compounds often requires the assembly of complex molecular structures that can exhibit targeted activity against pests or weeds. The ability of this compound to act as a versatile precursor allows for the creation of diverse molecular libraries for screening and discovery of new active compounds.

For example, many modern insecticides and fungicides are complex esters or amides. The acyl chloride function of this compound readily reacts to form these linkages, while the aldehyde group can be used to introduce other functionalities that modulate the compound's biological activity, solubility, or stability. Substituted benzoyl chlorides are key components in the synthesis of various agrochemicals, including fungicides like flumorph (B1672888) and other crop protection agents.

Construction of Heterocyclic Systems

The dual functionality of this compound makes it a valuable reagent for constructing heterocyclic compounds, which are core structures in many biologically active molecules. The aldehyde and acyl chloride groups can react with binucleophilic reagents (molecules with two nucleophilic centers) to form rings.

A representative reaction involves the condensation of this compound with a binucleophile like a substituted hydrazine (B178648) or hydroxylamine (B1172632). In a stepwise approach, the more reactive acyl chloride can first react with one nucleophilic group (e.g., an amine) to form an amide. Subsequently, the aldehyde group can undergo an intramolecular condensation with the second nucleophilic group to close the ring, forming a stable heterocyclic system. This strategy is employed to synthesize a variety of heterocycles, including pyrazoles and oxadiazoles.

Reaction Scheme Example: A common pathway involves the reaction with hydrazine hydrate. The acyl chloride reacts to form a hydrazide, and the aldehyde condenses with the remaining -NH2 group, which after cyclization and dehydration can lead to the formation of various heterocyclic cores.

Functionalization of Polymeric Materials

This compound is widely used in polymer chemistry to create functionalized polymers with precisely engineered properties. The acyl chloride group allows for its incorporation into a polymer backbone or as a pendant group through reactions like esterification or amidation, while the aldehyde provides a reactive site for further chemical modifications.

Development of Aldehyde-Functionalized Polymers

A significant application of this compound is the introduction of aldehyde functionalities onto the surface or backbone of polymers. These aldehyde groups serve as versatile chemical handles for subsequent reactions.

A notable example is the surface modification of chitosan (B1678972), a biocompatible polysaccharide. In this process, the acyl chloride group of this compound reacts with amine or hydroxyl groups on a modified chitosan derivative, such as carboxymethylchitosan, to form stable amide bonds. This effectively grafts the 4-formylbenzoyl moiety onto the polymer. The now-pendant aldehyde group can act as an anchor to immobilize other molecules. For instance, it can be used to attach drug molecules like doxorubicin (B1662922) via a pH-sensitive azomethine (imine) bond, creating a sophisticated drug delivery system where the therapeutic agent is released under the acidic conditions found in tumor environments.

Table 2: Research Findings on Aldehyde-Functionalized Chitosan

| Polymer System | Role of this compound | Key Finding |

|---|---|---|

| Carboxymethylchitosan | Grafting agent to introduce pendant aldehyde groups. | The grafted aldehyde serves as a reactive anchor for attaching drug molecules via a pH-sensitive bond. |

Synthesis of Double Cable Polymers (e.g., Polythiophene/C60 Donor-Acceptor Systems)

In materials science, this compound is used as a reactive intermediate in the synthesis of advanced functional polymers for electronic applications. One such class of materials is "double cable" polymers, which are designed for use in organic photovoltaics and photodetectors. These polymers typically consist of a conjugated polymer backbone that acts as an electron donor, with electron-accepting molecules attached as pendant groups.

Research has shown that the 4-formylbenzoyl moiety is integral to building the larger, complex polymer architectures required for these light-harvesting applications. It can be used in the multi-step synthesis of monomers that are later polymerized to form complex donor-acceptor systems, such as those involving polythiophene (the donor) and fullerenes like C60 (the acceptor). The resulting double cable polymer architecture facilitates efficient charge separation and transport, making the material suitable for use in photodetector devices.

Derivatization for Advanced Chemical Structures

This compound is a bifunctional compound highly valued in organic synthesis for its ability to serve as a versatile building block. Its structure, featuring both a highly reactive acyl chloride group and a formyl (aldehyde) group on a benzene (B151609) ring, allows for stepwise or orthogonal chemical strategies. This dual functionality enables chemists to construct complex molecules with a high degree of control, as one functional group can be selectively reacted while the other remains available for subsequent transformations.

The primary application of the acyl chloride group in this compound is in nucleophilic acyl substitution reactions, most notably with primary and secondary amines to form stable amide bonds. fishersci.be This reaction, often referred to as the Schotten-Baumann reaction, is a widely utilized and efficient method for amide synthesis. fishersci.be The reaction is typically carried out in aprotic solvents in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct and drive the reaction to completion. fishersci.behud.ac.uk

The electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to yield the corresponding N-substituted 4-formylbenzamide. This process allows for the introduction of the 4-formylbenzoyl moiety into a wide array of molecules, creating a diverse library of amide derivatives. These derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. hud.ac.ukguidechem.com

For instance, the reaction of this compound with various amines proceeds efficiently to produce the desired amides. A general scheme for this synthesis is presented below:

General Reaction Scheme:

R¹R²NH + ClOC-C₆H₄-CHO → R¹R²N-OC-C₆H₄-CHO + HCl

The following table illustrates the preparation of various amide derivatives from this compound.

| Reactant 1 | Reactant 2 (Amine) | Base | Product |

| This compound | p-Aminobenzaldehyde | K₂CO₃ | N-(4-formylphenyl)-4-formylbenzamide rsc.org |

| This compound | Aniline | Triethylamine | 4-Formyl-N-phenylbenzamide |

| This compound | Benzylamine | Triethylamine | N-Benzyl-4-formylbenzamide |

| This compound | Pyrrolidine | Triethylamine | (4-Formylphenyl)(pyrrolidin-1-yl)methanone |

This table presents illustrative examples based on established chemical principles for amide synthesis. hud.ac.uk

The true synthetic power of this compound lies in its ability to act as a bridge for constructing larger, more complex molecular architectures. After the formation of an amide linkage, the still-reactive aldehyde group can be used as a handle for further derivatization. This sequential reactivity is key to building sophisticated structures such as functionalized polymers and precursors for heterocyclic compounds.

A notable application is in the engineering of functionalized polymers. For example, this compound can be grafted onto polymer backbones containing nucleophilic groups, such as the amine groups in chitosan. The acyl chloride reacts to form a stable amide bond, tethering the 4-formylbenzoyl moiety to the polymer. The pendant aldehyde group is then available for post-polymerization modifications, such as immobilizing drug molecules like doxorubicin through a pH-sensitive bond, creating advanced drug delivery systems.

In another example, reacting this compound with a molecule that also contains an amine, such as p-aminobenzaldehyde, results in a symmetrical bis-aldehyde molecule linked by an amide bond. rsc.org A specific synthesis involves adding this compound dissolved in acetonitrile (B52724) dropwise to a solution of p-aminobenzaldehyde and potassium carbonate at 0 °C, followed by stirring at room temperature. rsc.org The resulting product, N-(4-formylphenyl)-4-formylbenzamide, possesses two aldehyde functionalities that can be used for subsequent reactions, such as the formation of Schiff bases or the synthesis of macrocycles. This strategy demonstrates how this compound can be used to create molecules with planned symmetry and multiple points for further functionalization, which is crucial in the fields of supramolecular chemistry and materials science.

Applications in Material Science and Advanced Materials

Engineering of Functionalized Polymers

4-Formylbenzoyl chloride is widely employed in the preparation of functionalized polymers. Its dual reactivity is key to its utility; the acyl chloride facilitates incorporation into polymer chains through reactions like esterification or amidation, while the formyl group provides a site for subsequent chemical modifications. This allows for the precise engineering of polymers with desired functionalities.

Tailoring Polymer Properties through this compound Incorporation

The integration of this compound into polymer structures is a strategic approach to tailor their properties. The presence of the benzoyl chloride group allows it to react with nucleophiles, enabling it to become part of a polymer backbone, such as in polyesters or polyamides. Once incorporated, the pendant aldehyde group remains available for a variety of chemical transformations.

This pendant aldehyde is particularly useful for post-polymerization modification. It can undergo condensation reactions, such as the formation of Schiff bases or oximes, which allows for the attachment of other molecules, thereby altering the polymer's characteristics. For example, this functionality can be used to tune solubility, introduce cross-linking sites, or attach bioactive agents. This method provides a powerful tool for creating aldehyde-functionalized polymers with precisely controlled properties for specific applications.

Table 1: Functional Groups of this compound and Their Roles in Polymer Engineering

| Functional Group | Chemical Formula | Primary Reactivity | Role in Polymer Engineering |

|---|---|---|---|

| Acyl Chloride | -COCl | Nucleophilic Acyl Substitution | Enables incorporation into the main polymer chain (e.g., polyesters, polyamides). |

Surface Modification and Grafting Techniques

Surface modification is a critical process for altering the surface properties of polymers—such as hydrophilicity, biocompatibility, and adhesion—without changing the bulk material. researchgate.net this compound is an effective agent for such modifications, particularly through grafting techniques where it is attached to the surface of a polymer.

A notable example is the modification of chitosan (B1678972), a biocompatible polysaccharide. researchgate.net In one approach, carboxymethylchitosan interacts with this compound. researchgate.net The acyl chloride group reacts with the chitosan derivative to form a stable amide bond, effectively grafting the "4-formylbenzoyl" moiety onto the polymer surface. researchgate.net This grafted aldehyde group then serves as an anchor to attach other molecules. researchgate.net For instance, it can be used to immobilize drug molecules like doxorubicin (B1662922) via a pH-sensitive azomethine bond, creating a drug delivery system where the drug is released under specific conditions. researchgate.net This demonstrates how this compound can be used to impart new functionalities to the surfaces of existing biopolymers.

Fabrication of Advanced Materials with Specific Properties

The unique chemical characteristics of this compound also make it a valuable monomer for the fabrication of advanced materials designed with specific, high-performance properties. These materials often find use in electronics and smart systems.

Photoactive Materials Development

This compound is utilized in the synthesis of photoactive polymers. grafiati.com These materials can interact with light, a property that is essential for applications in optoelectronics, such as photodetectors. One specific application involves the synthesis of a donor-acceptor double cable polymer for use in photodetectors. rsc.org

In this research, 4-formylbenzoic acid was first converted to this compound. rsc.org This reactive intermediate was then used in the subsequent polymerization steps to create a complex copolymer containing polythiophene and fullerene (C60) components. rsc.org The resulting material exhibited photoactive properties suitable for device fabrication. The incorporation of the 4-formylbenzoyl moiety is integral to building the larger, complex polymer architecture required for these light-harvesting applications. grafiati.comrsc.org

Development of Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are advanced materials that undergo significant changes in their properties in response to external triggers like pH, temperature, or light. nih.govresearchgate.net The functional groups of this compound make it an excellent candidate for designing such systems.

The aldehyde group is particularly important in this context. It can be reacted to form acid-labile linkers, such as hydrazones or oximes. nih.gov When these linkers are used to attach a payload (like a drug) to a polymer backbone, the bond remains stable at neutral pH but can be cleaved under the mildly acidic conditions found in certain biological environments, such as tumor tissues. nih.gov By incorporating this compound into a polymer and using its aldehyde group to form these pH-sensitive bonds, researchers can create sophisticated drug delivery systems. researchgate.netnih.gov These responsive polymer systems can carry a therapeutic agent through the body and release it specifically at the target site, which is a key goal in advanced cancer therapy. nih.gov

Table 2: Research Findings on this compound in Advanced Materials

| Application Area | Polymer/Material System | Role of this compound | Key Finding |

|---|---|---|---|

| Surface Modification | Carboxymethylchitosan | Grafting agent to introduce aldehyde groups. researchgate.net | Grafted aldehyde acts as an anchor for attaching drug molecules via a pH-sensitive bond. researchgate.net |

| Photoactive Materials | Polythiophene/C60 Copolymer | Reactive intermediate in the synthesis of a complex donor-acceptor polymer. rsc.org | Resulting polymer is suitable for use in photodetector devices. rsc.org |

| Responsive Systems | General Polymer Backbones | Provides an aldehyde group to form acid-labile hydrazone or oxime linkers. nih.gov | Enables the creation of pH-responsive systems for targeted drug release. nih.govnih.gov |

Applications in Medicinal Chemistry and Bioconjugation

Development of Novel Therapeutic Agents

The unique structure of 4-formylbenzoyl chloride is leveraged by researchers to build novel molecular architectures for potential therapeutic agents. It acts as a versatile building block in the synthesis of compounds targeting a range of diseases.

The use of this compound in the direct synthesis of peptide-hybrid inhibitors specifically targeting viral proteases is not extensively documented in the surveyed scientific literature. The rational design of peptide-based inhibitors is a significant area of research for developing antiviral therapies, but the specific role of this compound as a linker or scaffold in this context is not prominently featured.

This compound is a documented precursor in the synthesis of novel anticancer drug candidates, particularly in the development of imipridone derivatives. Imipridones are a class of small molecule anticancer agents, with the first-in-class compound being ONC201. In research aimed at developing new imipridone hybrids, this compound is synthesized from 4-formylbenzoic acid by reacting it with oxalyl chloride and a catalytic amount of DMF. This activated form is then reacted with amino groups on the core imipridone scaffold to form amide-linked derivatives, enabling the exploration of new chemical space for potential anticancer therapeutics.

While the outline mentions Imatinib derivatives, the literature more commonly points to the use of the related compound, 4-(chloromethyl)benzoyl chloride, for their synthesis.

While this compound is a versatile reagent for synthesizing heterocyclic compounds, its specific application in creating benzothiazole-piperazine hybrids for enzyme inhibition studies is not explicitly detailed in the available research. However, the closely related bifunctional reagent, 4-(chloromethyl)benzoyl chloride, has been utilized in the preparation of such hybrids for the purpose of studying enzyme inhibition, highlighting the utility of benzoyl chloride derivatives in this area of research.

Bioconjugation Strategies for Biomolecule Modification

The distinct and orthogonal reactivity of the acyl chloride and aldehyde groups makes this compound a valuable tool for bioconjugation, where biomolecules are chemically linked to other molecules for specific purposes.

A key application of this compound is in the creation of linkers or anchoring residues for drug delivery systems, allowing for the stable attachment and subsequent controlled release of therapeutic agents.

This compound plays a crucial role in modifying chitosan (B1678972), a biocompatible polysaccharide, to create a delivery system for the anticancer drug doxorubicin (B1662922). In this strategy, a derivative of chitosan, such as carboxymethylchitosan, is reacted with this compound.

The highly reactive acyl chloride group readily forms a stable amide bond with the amine groups on the chitosan backbone. This reaction effectively grafts the 4-formylbenzoyl moiety onto the polymer. The aldehyde group of the attached linker does not react under these conditions and remains available for the next step. This free aldehyde then serves as a specific anchor point for the drug. Doxorubicin is conjugated to the aldehyde-functionalized chitosan through the formation of an azomethine bond (also known as an imine or Schiff base), which is notably pH-sensitive. This linkage is stable at physiological pH but can be cleaved under the acidic conditions often found in a tumor microenvironment, allowing for targeted drug release.

Below is an interactive data table detailing the components of this drug delivery system.

| Component | Chemical Class | Role in Drug Delivery System |

| Chitosan | Polysaccharide | Biocompatible polymer matrix |

| This compound | Acyl Halide / Aldehyde | Anchoring residue and linker |

| Doxorubicin | Anthracycline | Anticancer therapeutic agent |

Coupling to Nanoparticles for Biomedical Applications

The versatility of this compound as a bifunctional linker allows for the effective coupling of nanoparticles with biological ligands. Its acid chloride group readily reacts with primary amines on a nanoparticle surface, while the aldehyde group provides a handle for the subsequent attachment of molecules like peptides or proteins through the formation of an imine bond.

The process of modifying silicon nanoparticles (SiNPs) with this compound typically begins with SiNPs that have been surface-functionalized with primary amine groups (amino-SiNPs). The reaction involves the nucleophilic acyl substitution where the amine groups on the SiNPs attack the carbonyl carbon of the acid chloride on this compound.

This reaction is generally carried out in an organic solvent such as dimethylformamide (DMF) in the presence of a base like triethylamine (B128534). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The process is initiated at a reduced temperature, often 0°C, and then allowed to proceed at room temperature overnight to ensure complete reaction. This procedure results in aldehyde-functionalized SiNPs (aldehyde-SiNPs), which are then purified by washing with water to remove unreacted reagents and byproducts. The resulting aldehyde-SiNPs are stable and ready for conjugation with targeting moieties.

Proprotein convertases (PCs), such as furin, are a family of enzymes that play a critical role in the maturation of a wide array of proteins by cleaving them at specific amino acid sequences. Furin is implicated in the pathology of various diseases, including infections by bacterial toxins and viruses, as it is often responsible for activating their pathogenic proteins. Consequently, inhibiting furin and related PCs has become a promising therapeutic strategy.

To this end, peptide-based inhibitors designed to mimic the cleavage motif of viral proteins can be conjugated to the aldehyde-functionalized SiNPs. The N-terminus of these inhibitory peptides can react with the aldehyde groups on the SiNP surface to form a stable imine linkage. This bioconjugation creates a nanoparticle-based drug delivery system capable of specifically targeting and inhibiting host cell proprotein convertases like furin. The nanoparticle scaffold provides a platform for multivalent presentation of the inhibitory peptides, which can enhance their binding affinity and efficacy. By immobilizing the drug on a nanoparticle, this strategy also aims to optimize delivery and minimize potential side effects.

Advanced Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

While the classical reactivity of 4-formylbenzoyl chloride is dominated by nucleophilic acyl substitution and aldehyde condensations, current research is venturing into more sophisticated transformations. A notable area of exploration is the development of catalytic functional group metathesis. For instance, research has demonstrated the potential for metathesis reactions between aroyl chlorides and aryl iodides, a pathway that could offer new strategies for carbon-carbon bond formation starting from benzoyl chloride derivatives.

Furthermore, exploiting the differential reactivity of the acyl chloride and formyl moieties is key to developing novel chemoselective processes. Research into the synthesis of m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride highlights how the reactivity difference between an aroyl chloride and a sulfonyl chloride can be leveraged for selective synthesis. This principle of chemoselectivity is central to designing efficient one-pot syntheses, minimizing the need for protecting groups and reducing reaction steps. Future work will likely focus on discovering new catalytic systems that can further enhance the selectivity and expand the scope of reactions at each functional site independently.

Investigation of Cooperative Interactions in Modified Macromolecules

The dual functionality of this compound makes it an exceptional agent for the modification and functionalization of macromolecules and surfaces. A significant application is in the surface modification of polymers through grafting techniques. For example, the biocompatible polysaccharide chitosan (B1678972) can be modified by reacting its derivative, carboxymethylchitosan, with this compound. In this process, the acyl chloride group forms a stable amide bond with the chitosan backbone, effectively grafting the "4-formylbenzoyl" moiety onto the polymer surface.

The pendant aldehyde group introduced by this grafting process serves as a reactive anchor for the subsequent attachment of other molecules. This creates a platform for investigating cooperative interactions. For instance, this aldehyde anchor can be used to immobilize drug molecules, creating advanced drug delivery systems where the release mechanism can be finely tuned. Future research is focused on exploring how the spatial arrangement and density of these grafted functional groups on macromolecular surfaces can influence cooperative binding events, catalytic activity, and targeted delivery.

Development of High-Throughput Synthesis and Screening Methodologies

The demand for large libraries of compounds for drug discovery and materials science has driven the development of high-throughput synthesis and screening methods. Flow chemistry has emerged as a powerful technology that surpasses the limitations of traditional batch synthesis. It allows for the rapid, automated, and scalable production of chemical compounds.

A chemoselective procedure for synthesizing m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride has been adapted to a continuous-flow process. This approach not only accelerates the synthesis but also demonstrates increased selectivity at higher temperatures without the need for catalysts, a significant improvement over batch processing. This methodology is suitable for automation, enabling the fast synthesis of compound libraries needed for primary screening. The conflicting demands of modern drug development—requiring rapid synthesis of small quantities for screening, followed by robust, scalable protocols for hits—can be met by such advanced flow chemistry techniques.

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

| Process Type | Discontinuous | Continuous |

| Mixing | Often non-ideal, can lead to side reactions | Quasi-ideal mixing conditions |

| Selectivity | Lower chemoselectivity (avg. 80% for certain analogues) | Increased chemoselectivity (avg. 94% for certain analogues) |

| Scalability | Can be challenging | Readily scalable |

| Automation | Less suitable for full automation | Highly suitable for automation |

| Speed | Slower, more time-consuming | Faster, enables high-throughput synthesis |

Computational Chemistry Approaches for Predicting Reactivity and Applications

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to model reaction mechanisms, predict reactivity, and analyze the electronic structure of molecules.

For this compound, DFT calculations can be used to optimize the geometries of reactants, transition states, and products for various reactions. This allows for the calculation of activation barriers and reaction enthalpies (ΔH), providing insight into reaction kinetics and thermodynamics. For instance, modeling the nucleophilic attack by an amine on the carbonyl carbon can predict the regioselectivity and energy profile of the reaction pathway. Vibrational frequency analysis is used to confirm that calculated structures correspond to energy minima (reactants, products) or transition states. These computational approaches are invaluable for rationalizing experimental observations and for the in-silico design of new derivatives and reaction pathways with desired properties.

Integration into Multidisciplinary Research Areas

The versatility of this compound ensures its integration into a wide range of multidisciplinary research fields. Its role as a bifunctional linker is particularly crucial.

Pharmaceuticals and Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals. nih.gov The ability to graft it onto polymers like chitosan to create drug delivery systems is a prime example of its application in biomedical engineering.

Agrochemicals: The compound serves as a key intermediate in the manufacturing of complex agrochemical compounds such as herbicides and insecticides. nih.gov

Materials Science: this compound is widely used to create functionalized polymers. The acyl chloride group allows for its incorporation into polymer backbones (e.g., polyesters), while the pendant aldehyde group provides a site for post-polymerization modification, enabling the engineering of materials with tailored properties for applications in gas storage, separation, and catalysis.

Dye and Pigment Industry: Benzoyl chloride derivatives are used to produce intermediates for dyes and optical brightening agents. researchgate.net

The continued exploration of this compound's reactivity and applications will undoubtedly foster further collaboration across diverse scientific disciplines.

Q & A

Q. What are the standard laboratory protocols for synthesizing 4-Formylbenzoyl chloride, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves reacting 4-formylbenzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous toluene at 110°C for 24 hours. Critical parameters include maintaining a moisture-free environment to prevent hydrolysis and controlling stoichiometry (e.g., 1.5 eq SOCl₂ to 1 eq 4-formylbenzoic acid). Post-reaction, excess thionyl chloride is removed by washing with toluene, and the product is purified via vacuum drying. Yield optimization (up to 97%) requires rigorous exclusion of water and efficient removal of byproducts like HCl and SO₂ .

Q. What safety measures are essential for handling this compound in academic research?

- Methodological Answer : Due to its corrosive nature and reactivity with moisture, researchers must:

- Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors.

- Store the compound in moisture-resistant containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid contact with oxidizers and water .

- In case of spills, neutralize with dry sodium bicarbonate and dispose of waste according to local regulations (e.g., 40 CFR Part 261 in the U.S.) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the aldehyde proton at δ 10.04 ppm (singlet) and aromatic protons at δ 7.55–7.90 ppm (doublets, J = 8.1 Hz). The carbonyl carbon (C=O) appears at δ ~170 ppm .

- FT-IR : Strong absorption bands at ~1690 cm⁻¹ (C=O stretch) and ~1770 cm⁻¹ (acid chloride C=O stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 168.5 .

Advanced Research Questions

Q. How can this compound be integrated into microwave-assisted synthetic protocols to enhance reaction kinetics?

- Methodological Answer : Microwave irradiation (e.g., 360 W, 110°C) reduces reaction times from 24 hours (conventional heating) to <1 hour by improving energy transfer. Key steps:

- Use sealed vessels to maintain anhydrous conditions.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Post-reaction, purify via flash chromatography (Biotage Isolera system, ethyl acetate/methanol gradient) to achieve >97% purity .

Q. What strategies improve the coupling efficiency of this compound with macrocyclic ligands (e.g., DO3A-tris-(t-Bu ester)) for biomedical applications?

- Methodological Answer :

- Activate the ligand with a coupling agent (e.g., DCC/DMAP) to facilitate nucleophilic acyl substitution.

- Optimize solvent polarity (e.g., DMF or acetonitrile) to stabilize reactive intermediates.

- Use stoichiometric excess (1.2–1.5 eq) of this compound to drive the reaction to completion.

- Monitor conversion via HPLC (C18 column, UV detection at 254 nm) and confirm conjugation via ¹H NMR (disappearance of the aldehyde proton at δ 10.04 ppm) .

Q. How do environmental factors (e.g., humidity, temperature) influence the stability of this compound, and how can decomposition pathways be mitigated?

- Methodological Answer :

- Humidity : Hydrolysis generates 4-formylbenzoic acid and HCl, detectable by IR (loss of acid chloride C=O stretch at 1770 cm⁻¹). Mitigate by storing under argon with molecular sieves .

- Temperature : Prolonged storage >30°C accelerates degradation. Stability studies using accelerated thermal aging (40°C, 75% RH) and analysis via TLC/NMR can establish shelf-life limits .

- Light : UV exposure may induce radical decomposition; use amber glass containers for storage .

Q. What computational methods are used to model reaction mechanisms involving this compound (e.g., imine formation)?

- Methodological Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-311G(d,p) level to study transition states and enthalpy changes (∆H).

- Vibrational Frequency Analysis : Confirm minima (no imaginary frequencies) and calculate thermal corrections to Gibbs free energy.

- Reaction Pathway Simulation : Use Gaussian09 to model nucleophilic attack by amines on the carbonyl carbon, predicting regioselectivity and activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.